molecular formula C17H25NO4 B12948076 (S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid

(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid

Cat. No.: B12948076
M. Wt: 307.4 g/mol
InChI Key: PXMNZUAAPPDZPP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid is a synthetic compound commonly used in organic chemistry and peptide synthesis. It features a tert-butoxycarbonyl (Boc) protecting group, which is widely employed to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected amino acids often involve large-scale synthesis using flow microreactor systems. These systems offer efficient, versatile, and sustainable processes compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the Boc-protected amino acid and the deprotected amine.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid primarily involves the protection and deprotection of amino groups. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Benzyl-5-((tert-butoxycarbonyl)amino)pentanoic acid is unique due to its specific structure, which includes a benzyl group and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and organic chemistry.

Properties

Molecular Formula

C17H25NO4

Molecular Weight

307.4 g/mol

IUPAC Name

(2S)-2-benzyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-11-7-10-14(15(19)20)12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1

InChI Key

PXMNZUAAPPDZPP-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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